molecular formula C13H19Br B13610659 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

Cat. No.: B13610659
M. Wt: 255.19 g/mol
InChI Key: IAZBQTWXAAFAGG-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

    Starting Material: 2,2-dimethylpropylbenzene

    Reagent: N-bromosuccinimide (NBS)

    Initiator: Azobisisobutyronitrile (AIBN)

    Conditions: Light or heat

The bromination occurs at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-1,2-dimethylbenzene.

    Oxidation: Formation of 4-(3-Oxo-2,2-dimethylpropyl)-1,2-dimethylbenzene.

    Reduction: Formation of 4-(2,2-Dimethylpropyl)-1,2-dimethylbenzene.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol
  • 4-(3-Bromo-2,2-dimethylpropyl)phenol
  • 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole

Uniqueness

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

InChI

InChI=1S/C13H19Br/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9H2,1-4H3

InChI Key

IAZBQTWXAAFAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)CBr)C

Origin of Product

United States

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